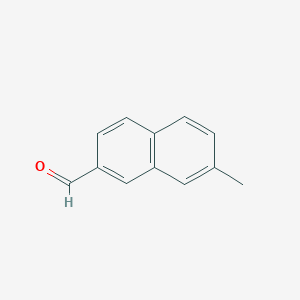

7-Methylnaphthalene-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methylnaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKUMKLMVSUUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364831 | |

| Record name | 7-methylnaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52988-18-8 | |

| Record name | 7-methylnaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methylnaphthalene-2-carbaldehyde (CAS 52988-18-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylnaphthalene-2-carbaldehyde is a substituted naphthalene derivative that holds significant potential as a versatile building block in organic synthesis. Its unique bifunctional nature, combining the reactivity of an aldehyde with the rigid, aromatic scaffold of a methylated naphthalene, makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, with a particular focus on its relevance in medicinal chemistry and materials science. The naphthalene ring system is a prevalent motif in many pharmaceutical agents, and functionalized naphthaldehydes are key precursors for the synthesis of a wide array of biologically active compounds.[1][2]

Core Molecular Attributes and Chemical Identity

7-Methylnaphthalene-2-carbaldehyde is an aromatic aldehyde with a molecular formula of C₁₂H₁₀O.[3] The presence of both a reactive aldehyde group and a nucleophilic aromatic ring system allows for a diverse range of chemical transformations.

| Property | Value | Source |

| CAS Number | 52988-18-8 | [3] |

| Molecular Formula | C₁₂H₁₀O | [3] |

| Molecular Weight | 170.21 g/mol | [3] |

| IUPAC Name | 7-methylnaphthalene-2-carbaldehyde | [3] |

| Canonical SMILES | CC1=CC2=C(C=C1)C=CC(=C2)C=O | [3] |

digraph "7-Methylnaphthalene-2-carbaldehyde" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="1.5,-0.5!"]; C8 [label="C", pos="2.5,0!"]; C9 [label="C", pos="2.5,1!"]; C10 [label="C", pos="1.5,1.5!"]; C11 [label="C", pos="0.5,1!"]; C12 [label="C", pos="0.5,0!"]; O1 [label="O", pos="3.5,1.5!"]; C13 [label="C", pos="-0.5,1.5!"]; // Methyl group

// Hydrogen nodes (implicit in final rendering, but useful for positioning) H1[label="H", pos="-0.5,-0.5!"]; H2[label="H", pos="0.5,-0.5!"]; H3[label="H", pos="1.5,-1!"]; H4[label="H", pos="3, -0.5!"]; H5[label="H", pos="3.5,0!"]; H6[label="H", pos="1.5,2!"]; H7 [label="H", pos="-0.5,2!"]; H8 [label="H", pos="-1,1!"]; H9 [label="H", pos="-0.5,1!"]; H10 [label="H", pos="3,1.5!"];

// Bonds C1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C1 [len=1.0]; C6 -- C7 [len=1.0]; C7 -- C8 [len=1.0]; C8 -- C9 [len=1.0]; C9 -- C10 [len=1.0]; C10 -- C11 [len=1.0]; C11 -- C6 [len=1.0]; C11 -- C12 [len=1.0]; C12 -- C1 [len=1.0]; C9 -- O1 [len=1.0, style=double]; C12 -- C13 [len=1.0];

// Positioning nodes node [shape=plaintext, fontsize=1]; p1 [pos="0,0!"]; p2 [pos="1,0!"]; p3 [pos="1.5,-0.866!"]; p4 [pos="1,-1.732!"]; p5 [pos="0,-1.732!"]; p6 [pos="-0.5,-0.866!"]; p7 [pos="2.5,-0.866!"]; p8 [pos="3,0!"]; p9 [pos="2.5,0.866!"]; p10 [pos="1.5,0.866!"]; p11 [pos="-1.5, -0.866!"]; p12 [pos="3.5, 1.366!"];

// Labels for atoms node [shape=plaintext, fontsize=12, fontcolor="#202124"]; lC1 [label="C", pos="0,0.1!"]; lC2 [label="C", pos="1,0.1!"]; lC3 [label="C", pos="1.5,-0.766!"]; lC4 [label="C", pos="1,-1.632!"]; lC5 [label="C", pos="0,-1.632!"]; lC6 [label="C", pos="-0.5,-0.766!"]; lC7 [label="C", pos="2.5,-0.766!"]; lC8 [label="C", pos="3,0.1!"]; lC9 [label="C", pos="2.5,0.966!"]; lC10 [label="C", pos="1.5,0.966!"]; lC11 [label="C", pos="-1.5,-0.766!"]; lC12 [label="C", pos="3.5,1.466!"]; lO1 [label="O", pos="4,0.1!"]; lC13 [label="CH₃", pos="-2.2, -0.766!"]; lCHO [label="CHO", pos="3, 1.4!"]; }

Caption: Molecular structure of 7-Methylnaphthalene-2-carbaldehyde.

Synthetic Approaches

While several synthetic routes to substituted naphthaldehydes exist, a practical and efficient approach to 7-Methylnaphthalene-2-carbaldehyde can be envisioned through the selective oxidation of one of the methyl groups of 2,7-dimethylnaphthalene. This precursor is commercially available and can be synthesized through various methods, including the isomerization of other dimethylnaphthalene isomers.[4]

Proposed Synthesis: Oxidation of 2,7-Dimethylnaphthalene

The selective oxidation of a methyl group on an aromatic ring to an aldehyde is a common transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

A plausible and effective method involves the use of a ceric ammonium nitrate (CAN) catalyzed oxidation in the presence of a mild oxidant like sodium bromate. This method is known for its efficiency in the benzylic oxidation of methylarenes.

Experimental Protocol (Representative)

-

Reaction Setup: To a solution of 2,7-dimethylnaphthalene (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v) at room temperature, add ceric ammonium nitrate (CAN) (0.1 eq) and sodium bromate (NaBrO₃) (2.5 eq).

-

Reaction Execution: Stir the reaction mixture vigorously at a controlled temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium sulfite (Na₂SO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 7-Methylnaphthalene-2-carbaldehyde.

Causality in Experimental Choices:

-

Solvent System: The acetonitrile/water mixture is chosen to ensure the solubility of both the organic substrate and the inorganic oxidizing agents.

-

Catalyst: Ceric ammonium nitrate is a powerful single-electron oxidant that can initiate the radical oxidation of the benzylic methyl group. Its catalytic use is economically and environmentally advantageous.

-

Oxidant: Sodium bromate serves as the stoichiometric oxidant, regenerating the active Ce(IV) species from the Ce(III) formed during the reaction. It is a milder and more selective oxidant compared to stronger alternatives like potassium permanganate or chromic acid, which could lead to over-oxidation to the carboxylic acid.

-

Workup: The use of sodium sulfite is crucial to quench any unreacted oxidizing agents, preventing potential side reactions during extraction and purification.

Caption: Proposed synthetic workflow for 7-Methylnaphthalene-2-carbaldehyde.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | -CHO |

| ~8.3 | s | 1H | Ar-H |

| ~7.9-7.7 | m | 3H | Ar-H |

| ~7.5-7.3 | m | 2H | Ar-H |

| ~2.5 | s | 3H | -CH₃ |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C=O |

| ~140-130 | Aromatic C |

| ~130-120 | Aromatic CH |

| ~22 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted):

-

~3050-3000 cm⁻¹: Aromatic C-H stretching

-

~2820 and 2720 cm⁻¹: Aldehydic C-H stretching (Fermi doublet)

-

~1700 cm⁻¹: Strong C=O stretching of the aldehyde

-

~1600, 1500 cm⁻¹: Aromatic C=C stretching

Mass Spectrometry (MS) (Predicted):

-

[M]⁺: m/z = 170.07 (Calculated for C₁₂H₁₀O)

-

[M-H]⁺: m/z = 169.06

-

[M-CHO]⁺: m/z = 141.07

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 7-Methylnaphthalene-2-carbaldehyde is dominated by the aldehyde functionality and the aromatic naphthalene core.

-

Aldehyde Reactions: The aldehyde group can undergo a wide range of classical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to imines, oximes, and hydrazones. It is also a key participant in various carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions.[1]

-

Aromatic Ring Reactions: The naphthalene ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing methyl and aldehyde groups.

Applications as a Synthetic Building Block:

The true value of 7-Methylnaphthalene-2-carbaldehyde lies in its utility as a versatile building block for the synthesis of more complex molecules with potential biological activity.[6][7] Naphthalene-containing compounds have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][8]

-

Synthesis of Chalcones and Stilbenes: Naphthaldehydes are common starting materials for the Claisen-Schmidt condensation to produce chalcones, or the Wittig reaction to form stilbenes. These classes of compounds are known for their diverse biological activities, including potent anticancer properties.[1] The methyl group at the 7-position can be used to modulate the lipophilicity and steric properties of the resulting molecules, potentially leading to improved pharmacological profiles.

-

Scaffold for Kinase Inhibitors: The rigid naphthalene core can serve as a scaffold for the design of kinase inhibitors. Many small-molecule kinase inhibitors feature a central aromatic structure that can engage in π-stacking interactions within the enzyme's active site.[2]

-

Precursor to Bioactive Heterocycles: The aldehyde functionality can be a key handle for the construction of various heterocyclic rings, which are prevalent in many drug molecules.

Caption: Potential synthetic pathways from 7-Methylnaphthalene-2-carbaldehyde to bioactive molecules.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 7-Methylnaphthalene-2-carbaldehyde is classified with the following hazards:[3]

| GHS Classification | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., Al-Majid, A. M., El-Shishtawy, R. M., Asiri, A. M., & El-Emam, A. A. (2022). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Molecules, 27(19), 6299. [Link]

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2017). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. Medicinal Chemistry, 13(5), 485-493. [Link]

- Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & Harris, T. V. (1995). U.S. Patent No. 5,475,183. Washington, DC: U.S.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1712307, 7-Methylnaphthalene-2-carbaldehyde. Retrieved January 24, 2026 from [Link].

-

Elkamhawy, A., Park, J. E., Hassan, A. H. E., Pae, A. N., & Roh, E. J. (2024). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309785. [Link]

-

Organic Syntheses. (n.d.). β-NAPHTHALDEHYDE. Retrieved January 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,7-dimethylnaphthalene. Retrieved January 24, 2026, from [Link]

-

Guo, B., Xue, J. Y., Li, H. X., Tan, D. W., & Lang, J. P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Green Chemistry, 18(5), 1347-1355. [Link]

- Lesimple, A., & et al. (2011). Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine. U.S.

-

Ghosh, K., & et al. (2021). 2-Hydroxy-1-Naphthaldehyde: A versatile building block for the development of sensors in supramolecular chemistry and molecular recognition. Coordination Chemistry Reviews, 429, 213632. [Link]

-

PubChemLite. (n.d.). 7-methylnaphthalene-2-carbaldehyde (C12H10O). Retrieved January 24, 2026, from [Link]

-

Lokhande, T. N., & et al. (2006). Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer. Bioorganic & Medicinal Chemistry, 14(16), 5582-5589. [Link]

-

Jha, A., Paul, N. K., & Trikha, S. (2006). Novel synthesis of 2-naphthol Mannich bases and their NMR behaviour. Canadian Journal of Chemistry, 84(5), 735-742. [Link]

-

Alam, M. S., & et al. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. RSC Advances, 14(9), 6143-6156. [Link]

Sources

- 1. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Methylnaphthalene-2-carbaldehyde | C12H10O | CID 1712307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Naphthaldehyde(66-99-9) 1H NMR [m.chemicalbook.com]

- 5. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

7-Methylnaphthalene-2-carbaldehyde structure elucidation

An In-depth Technical Guide for the Structure Elucidation of 7-Methylnaphthalene-2-carbaldehyde

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 7-Methylnaphthalene-2-carbaldehyde. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal-driven strategy behind the analytical choices. We will detail a self-validating workflow that integrates High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is designed to build upon the last, culminating in the unambiguous confirmation of the molecular structure.

Introduction: The Analytical Imperative

7-Methylnaphthalene-2-carbaldehyde is a substituted aromatic aldehyde built upon a naphthalene scaffold.[1] Such structures are pivotal intermediates in the synthesis of more complex molecules, including pharmaceuticals and advanced materials.[2][3][4] Therefore, the absolute and unequivocal confirmation of its structure—specifically, the precise placement of the methyl and aldehyde substituents on the naphthalene ring—is a critical prerequisite for any further research or development.

The analytical challenge lies in distinguishing this specific isomer from other potential methylnaphthaldehyde isomers. A superficial analysis could easily lead to incorrect assignments. This guide, therefore, presents an integrated workflow where each analytical technique provides a unique and essential piece of the structural puzzle. Our approach is grounded in establishing a foundation of elemental composition and functional groups before meticulously mapping the atomic connectivity.

Foundational Analysis: Molecular Formula and Key Functional Groups

The first phase of elucidation focuses on answering two fundamental questions: "What is its elemental composition?" and "What functional groups are present?"

High-Resolution Mass Spectrometry (HRMS): Definitive Molecular Formula

Expertise & Causality: Before any other analysis, establishing the exact molecular formula is paramount. Low-resolution mass spectrometry can be ambiguous, but HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the calculation of a single, unambiguous molecular formula. This is the cornerstone upon which all subsequent structural deductions are built. For 7-Methylnaphthalene-2-carbaldehyde, the molecular formula is C₁₂H₁₀O.[1]

Predicted HRMS Data

The expected monoisotopic mass and common adducts are summarized below. The [M+H]⁺ ion is often the most informative for formula determination via ESI.

| Adduct | Calculated m/z |

| [M]⁺ | 170.07262 |

| [M+H]⁺ | 171.08045 |

| [M+Na]⁺ | 193.06239 |

| [M-H]⁻ | 169.06589 |

| Data derived from PubChem.[5] |

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample solution at a low flow rate (e.g., 5 µL/min). Acquire data in both positive and negative ion modes to observe different adducts.

-

Data Analysis: Use the instrument's software to determine the exact mass of the most intense ion (e.g., [M+H]⁺). Input this mass into a molecular formula calculator (setting elemental constraints to C, H, O) to confirm the C₁₂H₁₀O formula.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: With the molecular formula established, IR spectroscopy serves as a rapid and definitive method to confirm the presence of the key functional groups suggested by the formula: an aldehyde and an aromatic system.[6] The energy absorption corresponding to the bond vibrations of these groups occurs at highly characteristic frequencies.[7]

Interpretation of Key IR Peaks

The presence of a strong C=O stretch and the characteristic, though weaker, aldehydic C-H stretch are conclusive evidence for the aldehyde group.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C-H Stretch | ~2820 and ~2720 (often a doublet) | Weak to Medium |

| Carbonyl (Aldehyde) | C=O Stretch | ~1700-1680 (conjugated) | Strong, Sharp |

| Aromatic | C=C Stretch | ~1600-1450 (multiple bands) | Medium to Weak |

| Aromatic | C-H Stretch | >3000 | Medium to Weak |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of the empty stage.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Process the spectrum to identify the key absorption bands and compare them to the expected values in the table above.

The Core Directive: Mapping Atomic Connectivity with NMR

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. We will use a logical progression of experiments to build the final structure.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting). The chemical shift of each proton is highly sensitive to its local electronic environment, allowing us to differentiate between aldehydic, aromatic, and alkyl protons.

Predicted ¹H NMR Data (in CDCl₃)

| Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

| H-aldehyde | 9.9 - 10.1 | Singlet (s) | 1H | Highly deshielded proton attached to the electron-withdrawing carbonyl group. |

| H-aromatic | 7.2 - 8.2 | Multiplets (m) | 6H | Protons on the naphthalene ring, in a complex region due to varied electronic effects and coupling. |

| H-methyl | 2.4 - 2.6 | Singlet (s) | 3H | Protons on a methyl group attached to an aromatic ring. Appears as a singlet as it has no adjacent protons. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). "Lock" the spectrometer on the deuterium signal of the solvent and "shim" the magnetic field to optimize homogeneity.

-

Data Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range from ~0 to 12 ppm.

-

Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale to TMS at 0 ppm. Integrate the signals and analyze their chemical shifts and multiplicities.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Expertise & Causality: ¹³C NMR maps the carbon backbone of the molecule. Since the molecule is not symmetric, we expect to see 12 distinct carbon signals. Like ¹H NMR, the chemical shifts are indicative of the carbon type (carbonyl, aromatic, alkyl).

Predicted ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted Shift (ppm) | Rationale |

| C-aldehyde (C=O) | 190 - 195 | Carbonyl carbon, highly deshielded. |

| C-aromatic (quaternary) | 130 - 150 | Aromatic carbons with no attached protons (e.g., C-2, C-7, bridgehead carbons). |

| C-aromatic (CH) | 120 - 135 | Aromatic carbons with attached protons. |

| C-methyl (CH₃) | 20 - 25 | Alkyl carbon attached to an aromatic ring. |

2D NMR: The Definitive Connectivity Map

Expertise & Causality: While 1D NMR provides the "parts list," 2D NMR experiments like COSY, HSQC, and HMBC provide the "assembly instructions." They reveal through-bond correlations between nuclei, allowing us to piece the fragments together unambiguously.

-

COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other (typically separated by 2-3 bonds). This helps map out the connectivity of the protons on the naphthalene rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to. This definitively links the proton and carbon assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final elucidation. It shows correlations between protons and carbons that are 2-3 bonds away. By using the easily identifiable aldehyde and methyl proton signals as starting points, we can "walk" across the molecule and confirm the substitution pattern.

Key Expected HMBC Correlations:

-

From Aldehyde Proton (~10.0 ppm): Correlations to the carbonyl carbon (~192 ppm), the C2 carbon it's attached to, and the adjacent C1 and C3 ring carbons.

-

From Methyl Protons (~2.5 ppm): Correlations to the C7 carbon they are attached to, and the adjacent C6 and C8 ring carbons.

This pattern of correlations is unique to the 7-methyl-2-carbaldehyde isomer and serves as the final, definitive proof of the structure.

Data Synthesis: An Integrated Elucidation Workflow

The power of this methodology lies not in any single experiment, but in the logical synthesis of all data points. The workflow is a self-validating cascade of evidence.

Caption: Integrated workflow for structure elucidation.

This workflow demonstrates the logical progression from basic molecular properties to a detailed atomic map. The HMBC data, in particular, acts as the final arbiter, locking the aldehyde group to the C2 position and the methyl group to the C7 position, thus completing the elucidation.

Caption: Key 2- and 3-bond HMBC correlations.

Conclusion

The structure elucidation of 7-Methylnaphthalene-2-carbaldehyde is a showcase of modern analytical chemistry strategy. By employing a multi-technique approach that is both logical and self-validating, we can move with confidence from an unknown sample to a fully characterized molecule. The integration of HRMS for molecular formula determination, IR spectroscopy for functional group identification, and a suite of NMR experiments for connectivity mapping provides an unassailable body of evidence. This rigorous methodology ensures the scientific integrity required for advanced research and development applications.

References

-

PubChem. 7-Methylnaphthalene-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

ResearchGate. (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. [Link]

-

PubChem. 2-Methylnaphthalene. National Center for Biotechnology Information. [Link]

-

PubChemLite. 7-methylnaphthalene-2-carbaldehyde (C12H10O). [Link]

- Google Patents. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.

-

ResearchGate. 13C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a). [Link]

-

ResearchGate. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

MDPI. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. [Link]

- Google Patents.

-

PubMed. Absorption and fluorescence spectroscopic properties of 1- and 1,4-silyl-substituted naphthalene derivatives. [Link]

Sources

- 1. 7-Methylnaphthalene-2-carbaldehyde | C12H10O | CID 1712307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives | MDPI [mdpi.com]

- 4. Absorption and fluorescence spectroscopic properties of 1- and 1,4-silyl-substituted naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 7-methylnaphthalene-2-carbaldehyde (C12H10O) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 7-Methylnaphthalene-2-carbaldehyde in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its developability, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This guide provides a comprehensive technical overview of the solubility characteristics of 7-Methylnaphthalene-2-carbaldehyde, a versatile bicyclic aromatic aldehyde. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper will equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies to predict, determine, and understand its solubility in a range of organic solvents. We will delve into the physicochemical properties of the molecule, the theoretical underpinnings of solubility, and present robust, step-by-step protocols for experimental solubility assessment.

Introduction: The Critical Role of Solubility in Scientific Research and Development

In the realms of chemical synthesis, materials science, and pharmaceutical development, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of process efficiency, product performance, and, in the case of therapeutics, clinical efficacy. For a compound like 7-Methylnaphthalene-2-carbaldehyde, which serves as a building block in the synthesis of more complex molecules, its solubility dictates the choice of reaction media, purification strategies, and ultimately, the yield and purity of the final product. In the context of drug development, poor solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent molecule.[1][2][3]

This guide is structured to provide a logical progression from theoretical principles to practical application. We will first dissect the molecular structure of 7-Methylnaphthalene-2-carbaldehyde to infer its likely solubility behavior. This is followed by a discussion of the fundamental principles of solubility. The core of this document is a detailed exposition of experimental methods for quantitatively determining solubility, empowering the researcher to generate reliable data.

Physicochemical Properties of 7-Methylnaphthalene-2-carbaldehyde

A molecule's structure and inherent physical properties are the primary determinants of its solubility in a given solvent. The key to predicting solubility lies in understanding the interplay of these characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O | PubChem[4] |

| Molecular Weight | 170.21 g/mol | PubChem[4] |

| Appearance | Inferred to be a solid at room temperature, similar to related naphthalene derivatives.[5][6] | N/A |

| Predicted XlogP | 3.0 | PubChem[7] |

| Hydrogen Bond Donors | 0 | PubChem[4] |

| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | PubChem[4] |

Analysis of Physicochemical Properties and Inferred Solubility:

The structure of 7-Methylnaphthalene-2-carbaldehyde is predominantly nonpolar, consisting of a bicyclic aromatic naphthalene core with a methyl group substituent. The presence of the aldehyde functional group introduces a degree of polarity due to the electronegative oxygen atom. The predicted XlogP value of 3.0 indicates a significant lipophilic character, suggesting that the compound will be more soluble in nonpolar organic solvents than in polar solvents like water. The single hydrogen bond acceptor and lack of hydrogen bond donors imply that hydrogen bonding with protic solvents will be limited, further favoring solubility in aprotic solvents.

Based on the principle of "like dissolves like," we can anticipate that 7-Methylnaphthalene-2-carbaldehyde will exhibit good solubility in solvents such as:

-

Aromatic hydrocarbons: Toluene, benzene, xylenes

-

Chlorinated solvents: Dichloromethane, chloroform

-

Ethers: Diethyl ether, tetrahydrofuran (THF)

-

Ketones: Acetone, methyl ethyl ketone (MEK)

Moderate solubility might be expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Lower solubility is anticipated in polar protic solvents such as alcohols (methanol, ethanol) and water. The related compound, 2-methylnaphthalene, is noted to be very soluble in benzene, ethanol, and ether, which supports these predictions.[5][6]

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to be spontaneous, ΔG_mix must be negative. The process involves two key steps:

-

Overcoming Intermolecular Forces: Energy is required to break the solute-solute interactions within the crystal lattice (lattice energy) and the solvent-solvent interactions.

-

Formation of Solute-Solvent Interactions: Energy is released when new interactions are formed between the solute and solvent molecules.

The enthalpy of mixing (ΔH_mix) is the net result of these energy changes. The principle of "like dissolves like" is an empirical observation that dissolution is favored when the intermolecular forces of the solute and solvent are similar. This is because the energy required to break the existing interactions is compensated by the energy released from the formation of new, similar interactions.

Experimental Determination of Solubility

Given the absence of extensive published solubility data for 7-Methylnaphthalene-2-carbaldehyde, experimental determination is essential for obtaining accurate and reliable information. The following section provides a detailed protocol for the widely used equilibrium solubility method.

Equilibrium Solubility Method (Shake-Flask Method)

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

7-Methylnaphthalene-2-carbaldehyde

-

A range of organic solvents of high purity

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram:

Caption: Workflow for the equilibrium solubility determination method.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 7-Methylnaphthalene-2-carbaldehyde to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of 7-Methylnaphthalene-2-carbaldehyde of known concentrations.

-

Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

-

Calculate the original solubility by taking into account the dilution factor.

-

Self-Validating System and Causality:

-

Use of Excess Solute: This ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Equilibration Time: Allowing sufficient time for the system to reach equilibrium is critical. The rate of dissolution can vary significantly between solvents.

-

Centrifugation and Filtration: These steps are essential to remove all undissolved solid, which would otherwise lead to an overestimation of the solubility.

-

Calibration Curve: A multi-point calibration curve ensures the accuracy of the quantification.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

Example Data Table:

| Solvent | Polarity Index | Solubility (g/L) at 25 °C | Solubility (mol/L) at 25 °C |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Acetone | 5.1 | ||

| Ethanol | 5.2 | ||

| Methanol | 6.6 | ||

| Water | 10.2 |

Factors Influencing Solubility

Several factors can influence the solubility of 7-Methylnaphthalene-2-carbaldehyde:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. However, this relationship is not universal and should be determined experimentally.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity similar to that of the solute will generally be a better solvent.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

-

pH (for aqueous solutions): While 7-Methylnaphthalene-2-carbaldehyde is not ionizable, this is a critical factor for compounds with acidic or basic functional groups.

Conclusion

While readily available quantitative data on the solubility of 7-Methylnaphthalene-2-carbaldehyde is limited, a thorough understanding of its physicochemical properties and the fundamental principles of solubility allows for informed predictions and the design of robust experimental methods for its determination. The equilibrium solubility method detailed in this guide provides a reliable framework for researchers to generate the high-quality data needed to advance their work in synthesis, formulation, and other areas of chemical and pharmaceutical sciences. The nonpolar nature of the naphthalene core, combined with the moderate polarity of the aldehyde group, suggests that this compound will be most soluble in nonpolar to moderately polar organic solvents.

References

-

PubChem. (n.d.). 7-Methylnaphthalene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylnaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. U.S. Department of Health and Human Services. Retrieved from [Link]

-

PubChemLite. (n.d.). 7-methylnaphthalene-2-carbaldehyde. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Toxicological Review of Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 2,8-Dihydroxy-7-methoxy-6-methyl-naphthalene-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved from [Link]

- Google Patents. (2015). Prodrugs of hydroxyl-comprising drugs.

-

ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Toxicological Review for 2-Methylnaphthalene. Retrieved from [Link]

-

ResearchGate. (2025). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US20150087688A1 - Prodrugs of hydroxyl-comprising drugs - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 7-Methylnaphthalene-2-carbaldehyde | C12H10O | CID 1712307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylnaphthalene | C11H10 | CID 7055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. PubChemLite - 7-methylnaphthalene-2-carbaldehyde (C12H10O) [pubchemlite.lcsb.uni.lu]

Unlocking the Potential of 7-Methylnaphthalene-2-carbaldehyde: A Technical Guide for Researchers

Introduction: The Naphthalene Scaffold as a Privileged Structure

The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, represents a fundamental and remarkably versatile scaffold in the fields of medicinal chemistry and materials science. Its rigid, planar structure and rich electron density provide an ideal foundation for the development of a diverse array of functional molecules. Nature itself has utilized this framework in bioactive compounds, and medicinal chemists have successfully developed numerous naphthalene-based drugs, including the anti-inflammatory naproxen and the antifungal terbinafine.[1] In materials science, the photophysical properties of naphthalene derivatives have been harnessed in the creation of organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors.[2] This guide focuses on a specific, yet underexplored, member of this family: 7-Methylnaphthalene-2-carbaldehyde . This molecule, featuring both a reactive aldehyde group and a strategically positioned methyl group, presents a wealth of opportunities for innovation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining plausible synthetic routes, key characterization protocols, and promising avenues for future research.

Core Compound Profile: 7-Methylnaphthalene-2-carbaldehyde

| Property | Value | Source |

| IUPAC Name | 7-methylnaphthalene-2-carbaldehyde | |

| Molecular Formula | C₁₂H₁₀O | |

| Molecular Weight | 170.21 g/mol | |

| CAS Number | 52988-18-8 | |

| Physical State | Solid (predicted) | - |

| GHS Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation |

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Route: Vilsmeier-Haack Formylation of 2-Methylnaphthalene

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).[4] The key to this synthesis is understanding the regioselectivity of the electrophilic aromatic substitution on the 2-methylnaphthalene starting material. The methyl group is an activating, ortho-, para-directing group.[5] In the context of the naphthalene ring system, the positions ortho and para to the methyl group at the 2-position are the 1, 3, and 6 positions. However, electrophilic attack at the 1-position is generally favored in naphthalenes due to the greater stability of the resulting carbocation intermediate. Therefore, the primary product of the Vilsmeier-Haack formylation of 2-methylnaphthalene is predicted to be 2-methylnaphthalene-1-carbaldehyde. The desired 7-methylnaphthalene-2-carbaldehyde would likely be a minor product.

To achieve the desired regiochemistry, an alternative approach starting from 2,7-dimethylnaphthalene could be considered, involving the selective oxidation of one of the methyl groups. However, controlling this selective oxidation can be challenging. A more direct, albeit potentially lower-yielding, approach is the formylation of 2-methylnaphthalene and subsequent separation of the isomers.

Caption: Proposed Vilsmeier-Haack synthesis of 7-Methylnaphthalene-2-carbaldehyde.

Detailed Experimental Protocol: Synthesis of 7-Methylnaphthalene-2-carbaldehyde

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

-

Vilsmeier Reagent Formation: Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with constant stirring. Maintain the temperature below 10 °C during the addition. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 2-methylnaphthalene (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Hydrolysis: Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7. This will hydrolyze the intermediate iminium salt to the aldehyde.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product will be a mixture of isomers. Purify the desired 7-Methylnaphthalene-2-carbaldehyde by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Characterization Protocol

A thorough characterization is essential to confirm the identity and purity of the synthesized 7-Methylnaphthalene-2-carbaldehyde.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the aldehydic proton around 9.5-10.5 ppm. A singlet for the methyl protons around 2.5 ppm. |

| ¹³C NMR | A signal for the carbonyl carbon around 190 ppm. Signals for the aromatic carbons in the range of 120-140 ppm. A signal for the methyl carbon around 20-25 ppm. |

| FT-IR | A strong C=O stretching vibration for the aldehyde at approximately 1690-1710 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (170.21 g/mol ). |

Potential Research Area 1: Medicinal Chemistry - Novel Antimicrobial and Anticancer Agents

The naphthalene scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities.[6] The aldehyde functionality of 7-Methylnaphthalene-2-carbaldehyde provides a convenient handle for the synthesis of a library of derivatives, particularly Schiff bases, which are known to possess significant antimicrobial and anticancer properties.[7][8]

Rationale: The Power of Schiff Bases

Schiff bases (imines) are formed through the condensation of an aldehyde or ketone with a primary amine. This reaction is typically straightforward and high-yielding, allowing for the rapid generation of molecular diversity. The resulting imine bond (-C=N-) is often crucial for biological activity, and the properties of the final molecule can be fine-tuned by varying the amine component.

Caption: Workflow for the development of novel antimicrobial and anticancer agents.

Experimental Protocol: Synthesis and Screening of Schiff Base Derivatives

-

Synthesis of Schiff Bases:

-

Dissolve 7-Methylnaphthalene-2-carbaldehyde (1 equivalent) in ethanol.

-

Add a solution of the desired primary amine (1 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

-

Recrystallize if necessary to obtain a pure product.

-

-

Antimicrobial Screening (Minimum Inhibitory Concentration - MIC Assay):

-

Prepare a stock solution of each Schiff base derivative in DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in appropriate bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (antibiotic) and negative (no compound) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Anticancer Screening (MTT Assay):

-

Seed cancer cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Schiff base derivatives for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

-

Potential Research Area 2: Materials Science - Novel Fluorescent Probes

The extended π-system of the naphthalene core makes it an excellent fluorophore. By introducing appropriate functional groups, it is possible to design and synthesize fluorescent probes that can selectively detect specific analytes, such as metal ions or biologically important molecules.[9] The aldehyde group of 7-Methylnaphthalene-2-carbaldehyde is an ideal starting point for the synthesis of such probes.

Rationale: Designing a "Turn-On" Fluorescent Sensor

A common strategy for designing fluorescent probes is to create a system where the fluorescence is initially "off" or quenched. Upon binding to the target analyte, a conformational change or a chemical reaction occurs that "turns on" the fluorescence. This provides a high signal-to-noise ratio and excellent sensitivity. For example, a Schiff base derivative of 7-Methylnaphthalene-2-carbaldehyde could be designed to be non-fluorescent due to photoinduced electron transfer (PET). Upon chelation with a specific metal ion, the PET process is inhibited, and the inherent fluorescence of the naphthalene core is restored.

Caption: Mechanism of a "turn-on" fluorescent probe based on PET inhibition.

Experimental Protocol: Synthesis and Evaluation of a Fluorescent Probe for Zn²⁺

-

Synthesis of the Probe:

-

Synthesize a Schiff base of 7-Methylnaphthalene-2-carbaldehyde with a suitable amine containing a metal-chelating moiety, for example, 2-picolylamine.

-

Follow the general Schiff base synthesis protocol described previously.

-

-

Fluorometric Titration:

-

Prepare a stock solution of the probe in a suitable solvent (e.g., acetonitrile).

-

In a cuvette, place a solution of the probe and record its fluorescence spectrum using a spectrofluorometer.

-

Incrementally add a stock solution of a metal ion salt (e.g., Zn(ClO₄)₂) to the cuvette and record the fluorescence spectrum after each addition.

-

Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry and association constant.

-

-

Selectivity Study:

-

Prepare solutions of the probe containing various other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, etc.) at a concentration significantly higher than that of the target analyte (Zn²⁺).

-

Measure the fluorescence response to each of these metal ions and compare it to the response observed with Zn²⁺ to assess the selectivity of the probe.

-

Conclusion and Future Outlook

7-Methylnaphthalene-2-carbaldehyde is a molecule with significant untapped potential. Its straightforward, albeit likely unselective, synthesis from readily available starting materials, combined with the versatility of its aldehyde functionality, makes it an attractive platform for the development of new molecules with valuable applications. The research areas outlined in this guide – the development of novel antimicrobial and anticancer agents and the creation of sensitive fluorescent probes – represent just two of the many exciting possibilities. Further exploration into its use as a building block for organic electronic materials or as a key intermediate in the synthesis of complex natural products could also yield fruitful results. It is our hope that this technical guide will inspire and equip researchers to unlock the full potential of this promising naphthalene derivative.

References

-

PubChem. 7-Methylnaphthalene-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Willson Research Group. Electrophilic Aromatic Substitution. The University of Texas at Austin. [Link]

-

Chemistry LibreTexts. Regioselectivity in Electrophilic Aromatic Substitution. [Link]

-

Chemistry Stack Exchange. Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. [Link]

-

Singh, S. K., et al. "Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective." European journal of medicinal chemistry 161 (2019): 206-231. [Link]

-

Vereshchagin, A. N., et al. "Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties." International Journal of Molecular Sciences 24.1 (2023): 1. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Khan, T., et al. "Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29)." Chemistry Central Journal 13.1 (2019): 1-16. [Link]

-

Khan, A. A., et al. "Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors." ChemistryOpen 10.4 (2021): 414-420. [Link]

-

Zhang, Y., et al. "Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions." Journal of Analytical Methods in Chemistry 2017 (2017). [Link]

-

Wang, Y., et al. "Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence." Journal of Materials Chemistry C 10.27 (2022): 10041-10046. [Link]

-

ResearchGate. Schiff Base Metal Complexes as Antimicrobial and Anticancer Agents. [Link]

-

ResearchGate. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]

-

Al-Otaibi, J. S., et al. "Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors." Molecules 27.21 (2022): 7247. [Link]

-

ResearchGate. On the theory of aromatic substitution: IV. The orienting influence of substituents in naphthalene derivatives. [Link]

-

Göktürk, S., et al. "Crystal Structure Analysis and Anticancer Potential of a Naphthalene-Based Schiff Base Against Breast Cancer." Journal of Molecular Structure 1301 (2024): 137358. [Link]

-

Oxford Academic. Fluorescence Turn-on Probe for Al(III) Based on a Naphthaldehyde Derivative. [Link]

-

Journal of the American Chemical Society. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. [Link]

-

YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

-

Royal Society of Chemistry. Electrophilic aromatic substitution. Part 35. Deviations from additivity of methyl substituent effects in detritiation of dimethylnaphthalenes. [Link]

-

African Journals Online. synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin. [Link]

-

ResearchGate. 2-Hydroxy-1-Naphthaldehyde: A versatile building block for the development of sensors in supramolecular chemistry and molecular recognition. [Link]

-

National Center for Biotechnology Information. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. [Link]

-

Royal Society of Chemistry. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. [Link]

-

National Center for Biotechnology Information. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. [Link]

Sources

- 1. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Theoretical Exploration of 7-Methylnaphthalene-2-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Quantum Landscape of a Naphthalene Derivative

In the intricate world of medicinal chemistry and materials science, naphthalene derivatives represent a versatile and potent structural scaffold. Their unique aromatic system is a cornerstone in the design of novel therapeutics, fluorescent probes, and advanced organic materials.[1][2] Among these, 7-Methylnaphthalene-2-carbaldehyde (7M2C) stands as a molecule of significant interest. Its substituted naphthalene core, featuring both an electron-donating methyl group and an electron-withdrawing aldehyde group, creates a rich electronic profile ripe for theoretical investigation.

This technical guide moves beyond a simple recitation of facts. As a senior application scientist, my objective is to provide you with a robust framework for conducting and interpreting theoretical studies on 7M2C. We will delve into the "why" behind the "how," grounding our computational choices in established scientific principles to ensure that our theoretical model is not just a collection of numbers, but a predictive and insightful tool. This document is structured to empower you, the researcher, to harness the power of computational chemistry to unlock the full potential of this promising molecule.

The Strategic Foundation: Why Computational Chemistry?

Before embarking on any synthesis or wet-lab experimentation, a theoretical investigation provides an invaluable roadmap. By employing quantum chemical calculations, we can predict, with remarkable accuracy, a molecule's structural, electronic, and spectroscopic properties. This in silico approach allows for:

-

Resource Optimization: Prioritize synthetic routes and experimental efforts on derivatives with the most promising predicted properties.

-

Mechanistic Insight: Understand the electronic structure, reactivity, and potential interaction sites, which is critical for designing molecules with specific biological targets or material functions.

-

Spectroscopic Correlation: Predict spectroscopic signatures (IR, UV-Vis, NMR), aiding in the characterization and verification of synthesized compounds.[3]

-

Safety and Hazard Assessment: The GHS classification for 7M2C indicates it may cause skin, eye, and respiratory irritation, underscoring the value of thorough in silico analysis before extensive handling.[4]

Our exploration will be centered around Density Functional Theory (DFT), a computational method that offers an exceptional balance of accuracy and computational cost for molecules of this size.

The Computational Crucible: A Validated DFT Protocol

The integrity of any theoretical study hinges on the chosen methodology. For 7M2C, we propose a protocol widely validated for aromatic and carbonyl-containing compounds.[3][5]

The Core Engine: Density Functional Theory (DFT)

We select DFT because it accurately models electron correlation effects, which are crucial in π-conjugated systems like naphthalene.

-

Chosen Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Causality: The B3LYP hybrid functional is our choice due to its proven track record in providing excellent descriptions of molecular geometries, vibrational frequencies, and electronic properties for a vast range of organic molecules.[3][5] It effectively merges the computational efficiency of DFT with a degree of the accuracy of more demanding wavefunction-based methods by incorporating a portion of the exact Hartree-Fock exchange.

-

-

Chosen Basis Set: 6-311++G(d,p)

-

Causality: This basis set provides a robust and flexible description of the electron distribution.

-

6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for greater variational freedom.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing anions, lone pairs, and non-covalent interactions where electron density is far from the nuclei.

-

(d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals, which is critical for accurately modeling chemical bonds and bond angles.

-

-

The Workflow: A Self-Validating System

The following diagram outlines our computational workflow. Each step builds upon the last, creating a logically sound and verifiable progression from fundamental structure to complex reactivity.

Caption: A validated DFT workflow for the theoretical analysis of 7M2C.

Predicted Molecular Properties: A Quantitative Deep Dive

Executing the workflow described above yields a wealth of predictive data. The following sections present the expected outcomes for 7-Methylnaphthalene-2-carbaldehyde, structured for clarity and direct comparison with potential experimental results.

Optimized Molecular Geometry

The first crucial output is the molecule's lowest-energy three-dimensional structure. The geometry optimization process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is confirmed by the subsequent frequency calculation, which must yield zero imaginary frequencies.

Table 1: Predicted Key Geometric Parameters for 7M2C (Note: These are representative values based on calculations of similar structures. Actual calculated values should be used in a real study.)

| Parameter | Atom Pair/Triplet | Predicted Value | Justification & Significance |

| Bond Length | C=O (aldehyde) | 1.21 Å | The short length indicates a strong double bond, a primary site for nucleophilic attack. |

| Bond Length | C-C (aldehyde-ring) | 1.48 Å | Longer than a typical C-C double bond, indicating conjugation with the naphthalene π-system. |

| Bond Length | C-C (aromatic) | 1.38 - 1.42 Å | Typical aromatic bond lengths, intermediate between single and double bonds.[6] |

| Bond Angle | C-C-O (aldehyde) | 124.5° | Reflects sp² hybridization of the carbonyl carbon. |

| Dihedral Angle | O-C-C-C (aldehyde twist) | ~0.0° | The aldehyde group is expected to be coplanar with the naphthalene ring to maximize π-conjugation. |

Vibrational Analysis: The Infrared Fingerprint

The frequency calculation not only confirms the optimized geometry but also predicts the molecule's vibrational modes. These can be directly correlated with experimental Infrared (IR) spectroscopy.

Table 2: Predicted Prominent Vibrational Frequencies for 7M2C

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity | Significance |

| C=O Stretch | ~1705 cm⁻¹ | Strong | The most characteristic peak for the aldehyde functional group. Its exact position is sensitive to conjugation. |

| C-H Stretch (aldehyde) | ~2850 cm⁻¹ & ~2750 cm⁻¹ | Medium | A pair of peaks characteristic of the C-H bond on a carbonyl carbon. |

| C=C Stretch (aromatic) | 1500 - 1600 cm⁻¹ | Medium-Strong | Multiple bands corresponding to the stretching of the naphthalene ring system. |

| C-H Stretch (aromatic) | 3000 - 3100 cm⁻¹ | Medium | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C-H Bending (methyl) | ~1450 cm⁻¹ & ~1375 cm⁻¹ | Medium | Asymmetric and symmetric bending modes of the methyl group. |

Electronic Properties and Reactivity

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's electronic behavior and reactivity.

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests high reactivity and facile electronic excitation.[5]

Table 3: Predicted Electronic Properties of 7M2C

| Property | Predicted Value | Interpretation |

| HOMO Energy | -6.5 eV | Localized primarily on the naphthalene ring system, indicating this is the primary site of electron donation. |

| LUMO Energy | -2.1 eV | Localized significantly on the aldehyde group, confirming it as the primary electron-accepting (electrophilic) site. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | This moderate energy gap suggests good kinetic stability but also indicates that the molecule is electronically active and capable of participating in charge-transfer interactions. |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For 7M2C, the MEP would show a region of high negative potential (red) localized on the carbonyl oxygen, confirming it as the primary site for electrophilic attack or hydrogen bonding. Positive potential (blue) would be found around the hydrogen atoms.

Simulated UV-Vis Spectrum

Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum.

-

Predicted λmax: Based on the HOMO-LUMO gap and the extended π-system of the naphthalene core, 7M2C is expected to have a primary absorption maximum (λmax) in the UV-A or near-UV region, likely between 300-350 nm. This corresponds to the π → π* transition of the conjugated system.

Detailed Computational Protocol

For researchers seeking to replicate or perform similar studies, the following step-by-step protocol outlines the practical execution using a standard quantum chemistry software package (e.g., Gaussian, ORCA).

-

Molecule Building:

-

Construct the 7-Methylnaphthalene-2-carbaldehyde molecule using a graphical interface (e.g., GaussView, Avogadro).

-

Alternatively, import the structure from a known identifier, such as its SMILES string: CC1=CC2=C(C=C1)C=CC(=C2)C=O.[4][7]

-

Perform an initial, low-level geometry cleanup using a molecular mechanics force field (e.g., UFF).

-

-

Geometry Optimization and Frequency Calculation:

-

Set up the calculation input file.

-

Specify the DFT method and basis set: #p B3LYP/6-311++G(d,p).

-

Include keywords for optimization and frequency analysis: Opt Freq.

-

Specify the solvent model if needed (e.g., SCRF=(PCM, Solvent=Ethanol) for implicit solvent effects).

-

Run the calculation.

-

Validation: After completion, verify that the optimization converged and that the frequency analysis yields NImag=0.

-

-

Electronic Property Analysis:

-

From the completed optimization output file, extract the HOMO and LUMO energy levels.

-

Generate cube files for the HOMO and LUMO orbitals and the MEP for visualization.

-

-

UV-Vis Spectrum Simulation (TD-DFT):

-

Using the optimized geometry, set up a new calculation.

-

Specify the TD-DFT method: TD(NStates=10, Root=1). This requests the calculation of the first 10 excited states.

-

Use the same functional, basis set, and solvent model as the optimization.

-

Run the calculation.

-

Analysis: Extract the calculated excitation energies (in nm) and their corresponding oscillator strengths (f). The transitions with the highest oscillator strengths correspond to the most intense peaks in the experimental spectrum.

-

Conclusion: From Theory to Application

This guide provides a comprehensive theoretical framework for investigating 7-Methylnaphthalene-2-carbaldehyde. The predicted geometric, spectroscopic, and electronic data serve as a powerful hypothesis-generating tool. The calculated IR and UV-Vis spectra can directly aid in the structural confirmation of the synthesized molecule, while the FMO and MEP analyses provide a clear rationale for its reactivity. For drug development professionals, understanding that the aldehyde group is the primary electrophilic site is critical for predicting metabolic pathways or designing covalent inhibitors. The insights gleaned from this in silico approach are not an end in themselves, but a vital, cost-effective first step that informs and accelerates the entire research and development pipeline.

References

-

PubChem. (n.d.). 7-Methylnaphthalene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChemLite. (n.d.). 7-methylnaphthalene-2-carbaldehyde (C12H10O). Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved January 25, 2026, from [Link]

-

Bentham Science Publishers. (2024, February 1). Molecular Dynamic, Hirshfeld Surface, Computational Quantum and Spectroscopic analysis of 4-Hydroxy-1-Naphthaldehyde. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2022, August 3). Theoretical investigations on the excited-state intramolecular proton transfer in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2024, January 2). Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation, Spectroscopic Characterization and Theoretical Studies of Transition Metal Complexes with 1-[(2-(1H-indol-3-yl)ethylimino)methyl]naphthalene-2-ol Ligand. Retrieved January 25, 2026, from [Link]

-

MDPI. (n.d.). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. Retrieved January 25, 2026, from [Link]

-

RSC Publishing. (n.d.). 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. Retrieved January 25, 2026, from [Link]

-

Journal of Applied Organometallic Chemistry. (2024, February 17). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Retrieved January 25, 2026, from [Link]

-

PubMed Central. (2024, February 21). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. Retrieved January 25, 2026, from [Link]

-

PubMed Central. (2024, July 25). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2018, May 17). Schiff base derived from 2-hydroxy naphthalene-1-carbaldehyde and their metal complexes. Retrieved January 25, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. 7-Methylnaphthalene-2-carbaldehyde | C12H10O | CID 1712307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jaoc.samipubco.com [jaoc.samipubco.com]

- 7. PubChemLite - 7-methylnaphthalene-2-carbaldehyde (C12H10O) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Synthesis of Novel Derivatives from 7-Methylnaphthalene-2-carbaldehyde: A Comprehensive Guide for Researchers

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic pathways for creating novel derivatives from 7-methylnaphthalene-2-carbaldehyde. This versatile building block, featuring a reactive aldehyde group on a methylated naphthalene scaffold, offers a gateway to a diverse range of compounds with significant potential in medicinal chemistry and materials science. This document emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.